Propyl dihydrogen phosphate Propyl dihydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 1623-06-9
VCID: VC21217289
InChI: InChI=1S/C3H9O4P/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H2,4,5,6)
SMILES: CCCOP(=O)(O)O
Molecular Formula: C3H9O4P
Molecular Weight: 140.07 g/mol

Propyl dihydrogen phosphate

CAS No.: 1623-06-9

Cat. No.: VC21217289

Molecular Formula: C3H9O4P

Molecular Weight: 140.07 g/mol

* For research use only. Not for human or veterinary use.

Propyl dihydrogen phosphate - 1623-06-9

Specification

CAS No. 1623-06-9
Molecular Formula C3H9O4P
Molecular Weight 140.07 g/mol
IUPAC Name propyl dihydrogen phosphate
Standard InChI InChI=1S/C3H9O4P/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H2,4,5,6)
Standard InChI Key MHZDONKZSXBOGL-UHFFFAOYSA-N
SMILES CCCOP(=O)(O)O
Canonical SMILES CCCOP(=O)(O)O

Introduction

Chemical Identity and Structure

Propyl dihydrogen phosphate (C₃H₉O₄P) is an organophosphorus compound characterized by a propyl group attached to a dihydrogen phosphate moiety. This structural arrangement contributes to its unique chemical behavior and versatility across multiple applications .

Structural Details

The molecular structure of propyl dihydrogen phosphate consists of a phosphate group with two hydroxyl groups and one propyl ester group. This arrangement creates a molecule with both hydrophobic (propyl chain) and hydrophilic (phosphate) regions, contributing to its distinctive chemical properties .

The compound is represented by the following structural identifiers:

  • Molecular Formula: C₃H₉O₄P

  • SMILES Notation: CCCOP(=O)(O)O

  • InChI: InChI=1S/C3H9O4P/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H2,4,5,6)

  • InChIKey: MHZDONKZSXBOGL-UHFFFAOYSA-N

The phosphate group in this molecule features a central phosphorus atom bonded to four oxygen atoms in a tetrahedral arrangement. One oxygen forms the link to the propyl chain, while two others carry hydrogen atoms, making them potential hydrogen bond donors. The fourth oxygen contains a double bond to the phosphorus atom .

Physical Properties

Propyl dihydrogen phosphate has a molar mass of approximately 140.07 g/mol. The compound exhibits both acidic and ester properties due to its dihydrogen phosphate group and alkyl chain, respectively. This dual nature enables it to participate in various chemical reactions and makes it useful for multiple applications.

Spectroscopic Characteristics

Spectroscopic analysis of propyl dihydrogen phosphate provides valuable insights into its structure and interactions. When analyzed via mass spectrometry, the compound demonstrates characteristic fragmentation patterns that can be used for identification and quantification purposes .

Table 1: Predicted Collision Cross Section Data for Propyl Dihydrogen Phosphate

Adductm/zPredicted CCS (Ų)
[M+H]⁺141.03113127.0
[M+Na]⁺163.01307135.1
[M+NH₄]⁺158.05767132.8
[M+K]⁺178.98701132.7
[M-H]⁻139.01657123.3
[M+Na-2H]⁻160.99852128.6
[M]⁺140.02330126.6
[M]⁻140.02440126.6

Note: CCS refers to Collision Cross Section, a measurement used in ion mobility spectrometry that provides information about the three-dimensional structure of ions in the gas phase .

Synthesis Methods

The synthesis of propyl dihydrogen phosphate can be achieved through several routes, with the most common methods involving the phosphorylation of propanol or the modification of existing phosphate compounds.

Phosphorylation of Propanol

One approach to synthesizing propyl dihydrogen phosphate involves the direct phosphorylation of propanol using phosphorylating agents. This method typically employs phosphorus oxychloride (POCl₃) or phosphoric acid under controlled conditions, followed by appropriate workup procedures to isolate the desired product .

Synthesis from Related Phosphates

Another synthetic route involves the conversion of dialkyl phosphates to the corresponding monoester. For example, techniques similar to those used for synthesizing carbonyloxymethyl phosphate monoesters might be adapted for preparing propyl dihydrogen phosphate. This approach often includes selective hydrolysis of one ester group in a dialkyl phosphate precursor .

Researchers have developed methods for the preparation of various dihydrogen phosphate compounds, which may be applicable to propyl dihydrogen phosphate synthesis. For instance, the synthesis of carbonyloxymethyl phosphate monoesters, as described in the literature, involves catalytic hydrogenation, precipitation of cyclohexylammonium salts, and neutralization over acidic resin .

Applications in Research and Industry

Propyl dihydrogen phosphate exhibits versatility across multiple scientific disciplines and industrial applications due to its unique structural features and chemical properties.

Biochemical Research Applications

In biochemical research, propyl dihydrogen phosphate serves as a valuable tool for investigating fundamental cellular processes. The compound plays a role in studying cellular signaling pathways, particularly in research focused on protein phosphorylation—a crucial process for regulating cellular functions.

Researchers utilize propyl phosphate to investigate how the addition of phosphate groups to specific proteins can activate or deactivate various cellular processes. This application provides valuable insights into the complex mechanisms of cellular regulation and signal transduction.

Nucleic Acid Research

Propyl dihydrogen phosphate serves as an important building block in the synthesis of modified nucleotides. These modified nucleotides can be incorporated into RNA or DNA molecules to study their function and stability. This application enables researchers to investigate how structural modifications affect the behavior and properties of nucleic acids, contributing to advancements in fields such as molecular biology and genetic engineering.

Analytical Chemistry Applications

In analytical chemistry, propyl dihydrogen phosphate serves as a standard for various analytical techniques, including chromatography and spectroscopy. By comparing the properties of unknown samples to those of propyl dihydrogen phosphate, researchers can identify and quantify various compounds with greater accuracy.

The compound's unique properties make it particularly useful in separation science techniques like ion chromatography. This application facilitates the separation and purification of different components in complex mixtures, an essential process for numerous analytical procedures.

Industrial Applications

Additionally, propyl dihydrogen phosphate has applications in lubricant formulations. Due to its lubricating properties, it can serve as an additive to improve friction reduction and wear resistance, particularly in lubricants designed for extreme pressure conditions.

Chemical Behavior and Interactions

Propyl dihydrogen phosphate exhibits interesting chemical behavior, particularly in its interactions with other compounds and its participation in hydrogen bonding networks.

Hydrogen Bonding Capabilities

The dihydrogen phosphate moiety in propyl dihydrogen phosphate contains both hydrogen bond donors (P-OH groups) and acceptors (P=O and P-O- groups), enabling it to participate in extensive hydrogen bonding networks. These hydrogen bonding capabilities contribute significantly to its behavior in solution and solid-state .

Cluster Formation

Dihydrogen phosphate anions, including those derived from propyl dihydrogen phosphate, can form interesting supramolecular structures through hydrogen bonding interactions. Research has shown that dihydrogen phosphate anions can assemble into various arrangements, including dimers, chains, and even cyclic clusters .

For example, studies have demonstrated that dihydrogen phosphate anions can form cyclic anion clusters in the presence of appropriate host molecules. These clusters represent a fascinating area of study in supramolecular chemistry, with potential applications in anion recognition and sensing .

Spectroscopic Behavior

The phosphorus nucleus in propyl dihydrogen phosphate provides an excellent NMR handle for studying its interactions with other molecules. ³¹P NMR spectroscopy has been used to investigate the binding of dihydrogen phosphate anions to various host molecules, revealing interesting patterns of chemical shift changes that can indicate different modes of interaction .

When dihydrogen phosphate anions interact with receptors, the phosphorus resonance in ³¹P NMR can exhibit either downfield or upfield shifts, depending on the nature of the interaction. These spectroscopic behaviors provide valuable insights into the binding mechanisms and supramolecular chemistry of phosphate-containing compounds .

Recent Research Developments

Recent research has expanded our understanding of propyl dihydrogen phosphate and related phosphate compounds. Studies have explored their synthesis, properties, and applications in various fields.

Synthetic Methodology Advancements

Advancements in synthetic methodologies have improved the efficiency and selectivity of phosphate ester synthesis. These developments have potential applications in the preparation of propyl dihydrogen phosphate and related compounds. For instance, researchers have developed approaches for the selective preparation of monophosphate esters from various alcohols, which could be applied to the synthesis of propyl dihydrogen phosphate .

Structural Studies

Crystallographic and spectroscopic studies have provided detailed insights into the structural features and intermolecular interactions of dihydrogen phosphate compounds. These studies reveal how dihydrogen phosphate groups can participate in complex hydrogen bonding networks, forming dimers, chains, and cyclic structures in the solid state .

X-ray diffraction analyses have shown that dihydrogen phosphate anions can assemble around host molecules through strong hydrogen bonding interactions, forming unique supramolecular architectures. Mass spectrometry studies have further confirmed the formation of these assemblies in the gas phase, with evidence for species containing multiple dihydrogen phosphate units .

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